

Technical Guide to Celecoxib-d3: Certificate of Analysis Specifications and Analytical Methodologies

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Compound of Interest

Compound Name: Celecoxib-d3

Cat. No.: B12412705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) specifications for **Celecoxib-d3**, a deuterated internal standard essential for the accurate quantification of Celecoxib in research and clinical settings. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and a logical workflow for the quality control process.

Core Specifications

The quality of **Celecoxib-d3** is defined by a series of critical parameters that ensure its identity, purity, and isotopic integrity. These specifications are essential for its reliable use as an internal standard in bioanalytical and drug metabolism studies.

Quantitative Data Summary

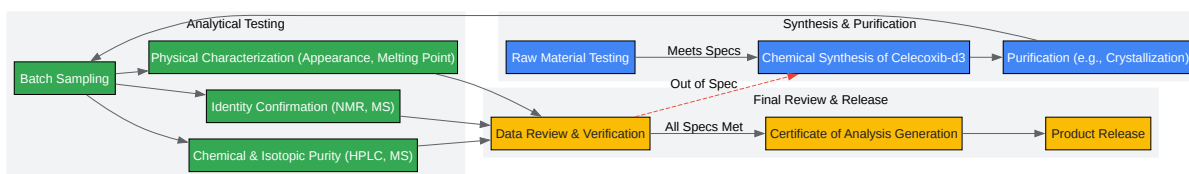
The following table summarizes the typical specifications found on a Certificate of Analysis for a high-quality batch of **Celecoxib-d3**. It is important to note that while this guide focuses on

Celecoxib-d3, specifications for closely related isotopologues like Celecoxib-d7 are often similar and are included for a comprehensive understanding.

Parameter	Test Method	Specification
Identity		
Appearance	Visual Inspection	White to off-white solid
¹ H-NMR Spectroscopy	Conforms to structure	
Mass Spectrometry	Conforms to expected mass	
Purity		
Chemical Purity by HPLC	HPLC-UV	≥98% ^[1]
Isotopic Purity		
Isotopic Enrichment	Mass Spectrometry	≥99 atom % D
Deuterium Incorporation	Mass Spectrometry	≤1% d0 form ^[1]
Physical Properties		
Melting Point	Capillary Method	177-181°C
Solubility		
Solubility in DMSO	Visual Inspection	Soluble
Solubility in Ethanol	Visual Inspection	Soluble

Quality Control Workflow

The certification of a **Celecoxib-d3** reference standard involves a multi-step quality control process, ensuring that the material meets all established specifications before its release. The following diagram illustrates a typical workflow from synthesis to final product approval.



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A typical Quality Control workflow for **Celecoxib-d3**.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate determination of **Celecoxib-d3** specifications. The following are representative protocols for the key experiments cited in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate **Celecoxib-d3** from its non-deuterated counterpart and any process-related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly used. Alternatively, a phenyl column can be employed for separating specific impurities as per USP methods.[2]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 50:50 v/v) is often effective.[3] For more complex separations, a gradient elution with a

buffered aqueous phase (e.g., monobasic potassium phosphate buffer, pH 3.0) and an organic modifier (methanol and acetonitrile) may be used.[4]

- Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[4]
- Detection: UV detection at a wavelength of 254 nm is suitable for monitoring Celecoxib and its related substances.[3]
- Procedure: A solution of **Celecoxib-d3** is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of **Celecoxib-d3** is compared to the total area of all peaks to determine the chemical purity.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of **Celecoxib-d3** and determining its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem mass spectrometer (e.g., triple quadrupole) is used.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.
- Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The mass spectrum is analyzed for the presence of the molecular ion corresponding to **Celecoxib-d3**.
- Isotopic Enrichment Calculation: The relative intensities of the ion signals for the deuterated species (d3) and any undeuterated (d0) or partially deuterated (d1, d2) species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure of **Celecoxib-d3** and to ensure the deuterium labels are in the correct position.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as DMSO-d6 or CDCl_3 is used to dissolve the sample.
- Procedure: A ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum of non-deuterated Celecoxib. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration at the intended position.

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